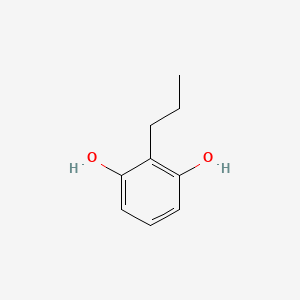

2-Propylbenzene-1,3-diol

Descripción

Contextualization of Resorcinol (B1680541) Derivatives in Organic Chemistry and Material Science

Resorcinol (benzene-1,3-diol) and its derivatives are a significant class of phenolic compounds that play a pivotal role in both organic chemistry and material science. britannica.comresearchgate.net The reactivity of the aromatic ring, enhanced by the two hydroxyl groups, makes them versatile precursors for a wide array of organic compounds. jmchemsci.comresearchgate.net In organic synthesis, they are used to create dyes, pharmaceuticals, and agricultural chemicals. britannica.comnih.gov For instance, resorcinol is a key intermediate in the production of certain antiseptics and is used in dermatological treatments. jmchemsci.comresearchgate.net

In material science, resorcinol is a primary component in the synthesis of resorcinol-formaldehyde (RF) resins. researchgate.netjmchemsci.com These resins are crucial for producing high-quality wood adhesives and are used in the rubber industry to improve the adhesion between rubber and reinforcing fibers in products like tires and conveyor belts. britannica.comnih.gov The unique structure of resorcinol derivatives also allows for the creation of advanced materials such as carbon xerogels and certain polymers with applications in catalysis and energy storage. researchgate.net Furthermore, recent studies have explored the use of resorcinol derivatives as effective, environmentally friendly corrosion inhibitors for metals like low-carbon steel. acs.orgnih.govrsc.org

Historical Trajectories and Foundational Research on 2-Propylbenzene-1,3-diol (B81373) Analogues

The foundational research on resorcinol analogues dates back to the 19th century. The parent compound, resorcinol, was first prepared by Austrian chemist Heinrich Hlasiwetz and Ludwig Barth in 1864. wikipedia.org This discovery opened the door to the exploration of its many derivatives, including alkyl-substituted resorcinols. Early research focused on understanding the fundamental chemical properties and reactions of these dihydroxybenzene compounds.

The study of alkylresorcinols, the broader family to which this compound belongs, gained momentum as chemists began to investigate the effects of adding alkyl chains to the resorcinol core. These investigations were crucial in developing synthetic methodologies and understanding how the alkyl substituent influences the physical and chemical properties of the molecule, such as solubility and reactivity. This foundational work laid the groundwork for the later application-oriented research into specific analogues like 4-hexylresorcinol, which found use as an antiseptic and anesthetic. wikipedia.org

Current Frontiers and Unaddressed Research Questions Pertaining to this compound

Current research on this compound is primarily centered on its utility as a specialized chemical intermediate. It is recognized as a useful building block in the preparation of more complex molecules. chemicalbook.com For example, it has been employed in the synthesis of azolylbutoxychromenone derivatives, which are being investigated as selective agonists for liver X receptor β. chemicalbook.com This highlights a frontier in medicinal chemistry where the specific structure of this compound is leveraged to create targeted therapeutic agents.

However, several research questions remain unaddressed. While its role as a synthetic precursor is established, the full spectrum of its potential biological activities is not yet thoroughly explored. Unlike some of its well-studied analogues, such as 4-hexylresorcinol, the specific antiseptic, antimicrobial, or other pharmacological properties of this compound itself are not widely documented in publicly available research. Furthermore, its potential applications in material science, for instance as a monomer for specialized polymers or resins with unique properties conferred by the 2-propyl group, remain an area ripe for investigation.

Rationale and Scope of Contemporary Academic Inquiry into this compound

The rationale for contemporary academic inquiry into this compound stems from the broader interest in resorcinol derivatives for developing new functional molecules and materials. Researchers are motivated to synthesize and study novel derivatives to achieve enhanced or specific properties, such as increased efficacy in biological systems or improved performance in material applications like corrosion inhibition. jmchemsci.comnih.gov

The scope of current research is largely focused on synthetic organic chemistry. This includes developing efficient synthesis methods for this compound and using it as a starting material for multi-step syntheses of complex target molecules, particularly in the pharmaceutical and life sciences sectors. chemicalbook.com The academic inquiry aims to expand the library of available resorcinol-based compounds, providing new tools for drug discovery and materials science. The investigation into benzenoid compounds from natural sources for anti-inflammatory properties also suggests a rationale for studying related synthetic structures like this compound for potential biomedical applications. frontiersin.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCMHOFEBFTMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928072 | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-94-1, 13331-19-6 | |

| Record name | 1,3-Benzenediol, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13331-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 2 Propylbenzene 1,3 Diol and Its Advanced Derivatives

De Novo Synthesis Strategies for 2-Propylbenzene-1,3-diol (B81373)

The creation of this compound from basic precursors involves several key stages, beginning with the formation of the resorcinol (B1680541) framework.

Classical Organic Synthesis Approaches to Resorcinol Cores

The resorcinol structure, a 1,3-dihydroxybenzene ring, is a common motif in natural products and a versatile intermediate in chemical synthesis. tandfonline.comwikipedia.org Classical methods for its synthesis are well-established. One prominent industrial method involves the sulfonation of benzene (B151609) followed by fusion with an alkali hydroxide (B78521). britannica.com Specifically, benzene is treated with fuming sulfuric acid to produce benzenedisulfonic acid, which is then fused with caustic soda (sodium hydroxide) to yield resorcinol. britannica.com

Alternative classical routes to the resorcinol core include:

The fusion of various resins like galbanum and asafoetida with potassium hydroxide. wikipedia.org

The distillation of Brazilwood extract. wikipedia.org

The reaction of 3-iodophenol (B1680319) or phenol-3-sulfonic acid with potassium carbonate. wikipedia.org

The diazotization of 3-aminophenol (B1664112) or 1,3-diaminobenzene followed by hydrolysis. wikipedia.org

Alkylation and Functionalization of Precursors for this compound Construction

Once the resorcinol core is obtained, the next critical step is the introduction of the propyl group at the 2-position of the benzene ring. This is typically achieved through Friedel-Crafts alkylation or related alkylation reactions. researchgate.netresearchgate.net

The direct alkylation of resorcinol can be challenging due to the high reactivity of the ring, which can lead to multiple alkylations and a mixture of products. tandfonline.com The hydroxyl groups are strongly activating and direct incoming electrophiles to the ortho and para positions. In the case of resorcinol, the positions ortho and para to one hydroxyl group are also ortho and para to the second, leading to high reactivity at the 2, 4, and 6 positions.

Recent studies have explored methods for achieving selective alkylation. For instance, direct alkylation of resorcinols with alkyl bromides in either aqueous or anhydrous organic solvents has been investigated, leading to both mono- and dialkylated products depending on the reaction conditions. tandfonline.com It has been demonstrated that selective mono-alkylation can be achieved with decent yields and selectivity. tandfonline.com For example, the reaction of resorcinol with an alkyl bromide in an aqueous lithium hydroxide solution can yield the desired 2-alkylated product, although other isomers may also be formed. tandfonline.com

A biocatalytic approach using the enzyme CylK has shown promise for stereospecific and regioselective Friedel-Crafts alkylation at the 2-position of resorcinol rings. researchgate.netresearchgate.net This enzymatic method offers a high degree of control that is often difficult to achieve with traditional chemical methods. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. sigmaaldrich.comnih.gov Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. scielo.br

For instance, in the alkylation of resorcinol, the choice between aqueous and anhydrous conditions can significantly impact the product distribution. tandfonline.com The use of different bases, such as lithium hydroxide, can also influence the regioselectivity of the reaction. tandfonline.com The optimization process often involves a systematic variation of these parameters to find the ideal balance that favors the desired product. scielo.brresearchgate.net For example, studies on the synthesis of related dihydrobenzofuran neolignans have shown that changing the solvent from commonly used ones like dichloromethane (B109758) and benzene to acetonitrile (B52724) can improve the balance between conversion and selectivity, while also being a "greener" option. scielo.br

Table 1: Factors Influencing Alkylation of Resorcinol

| Factor | Effect on Reaction | Reference |

|---|---|---|

| Solvent | Can influence the ratio of C-alkylation to O-alkylation and the regioselectivity. Acetonitrile has been shown to provide a good balance between conversion and selectivity in related reactions. | tandfonline.comscielo.br |

| Base | The choice and concentration of the base (e.g., LiOH) can affect the deprotonation of resorcinol and thus its nucleophilicity, influencing the rate and selectivity of alkylation. | tandfonline.com |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Optimization is key. | nih.gov |

| Catalyst | Lewis acids (e.g., AlCl₃) are common in Friedel-Crafts alkylation. Biocatalysts like CylK can offer high regioselectivity and stereospecificity. | researchgate.netresearchgate.net |

| Reactant Stoichiometry | The ratio of resorcinol to the alkylating agent can be adjusted to favor mono- or di-alkylation. | tandfonline.com |

Targeted Functionalization and Structural Derivatization of this compound

Once this compound is synthesized, it can be further modified to create a variety of advanced derivatives. This often involves reactions targeting the hydroxyl groups or the aromatic ring itself.

Selective Esterification and Etherification of Hydroxyl Groups

The two hydroxyl groups of this compound can be selectively esterified or etherified to produce a range of derivatives. These reactions can alter the compound's physical and chemical properties.

Selective esterification of 1,3-diols can be achieved using various methods, including reaction with carboxylic acids or their derivatives. google.com The process can be controlled to produce mono- or di-esters. Transesterification, using an ion exchanger as a catalyst, is one preferred method for selective esterification. google.com

Similarly, etherification can be performed to introduce different alkyl or aryl groups onto the oxygen atoms. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for forming ethers.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups and the alkyl group. patsnap.comuci.edu This allows for the introduction of a variety of functional groups onto the ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of chlorine or bromine onto the aromatic ring, typically using a Lewis acid catalyst. lumenlearning.comlibretexts.org

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. libretexts.orgmasterorganicchemistry.com

The positions of substitution are directed by the existing groups on the ring. The hydroxyl and alkyl groups are ortho-, para-directing activators. uci.edu Given the structure of this compound, electrophilic substitution would be expected to occur at the positions ortho and para to the hydroxyl groups, which are the 4- and 6-positions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Reference |

|---|---|---|---|

| Halogenation (Chlorination/Bromination) | Cl₂/FeCl₃ or Br₂/FeBr₃ | Cl⁺ or Br⁺ | lumenlearning.comlibretexts.org |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | masterorganicchemistry.commasterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | libretexts.orgmasterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | libretexts.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | libretexts.org |

Modifications of the Propyl Side Chain

The functionalization of the propyl side chain of this compound is a key strategy for creating diverse derivatives. While direct modification of the alkyl chain on the resorcinol core can be challenging, general principles of alkyl side-chain reactivity on aromatic systems are applicable. These reactions often target the benzylic position (the carbon atom attached to the aromatic ring) due to its increased reactivity.

Common transformations include oxidation and halogenation. For instance, oxidation of the benzylic carbon can introduce a hydroxyl group or a carbonyl group, fundamentally altering the chemical properties of the molecule. researchgate.net Under aerobic conditions, hydrocarbon side chains can undergo hydrogen abstraction by hydroxyl radicals to form carbon-centered radicals. These radicals then react with molecular oxygen to yield stable hydroxylated or carbonylated products. researchgate.net

Another approach involves post-synthesis modification of polypeptides containing side-chain functional groups, a strategy that can be conceptually applied to smaller molecules. escholarship.org Methods such as alkylation, esterification, and amidation reactions on pre-functionalized side chains offer a versatile toolkit for creating a library of derivatives. escholarship.org For example, a propyl side chain containing a terminal halogen could be converted to an amine, thiol, or other functional group through nucleophilic substitution.

The table below summarizes potential modifications based on general organic chemistry principles.

Table 1: Potential Side Chain Modifications

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄ or CrO₃ | Carboxylic acid or ketone at the benzylic position | Harsh conditions may affect the phenol (B47542) groups. |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light | Bromination at the benzylic position | Provides a handle for further substitution reactions. |

| Hydroxylation | Hydroxyl radicals (e.g., via Fenton's reagent) | Hydroxylated propyl chain | Reaction may lack specificity. researchgate.net |

Regioselective Functionalization Techniques

Achieving regioselectivity—the control of reaction at a specific position on the aromatic ring—is paramount for synthesizing well-defined derivatives of this compound. The two hydroxyl groups and the propyl group on the benzene ring direct incoming electrophiles to specific positions, but achieving single isomers can be complex. Advanced synthetic methods are often required to overcome this challenge.

Directed ortho-metalation is a powerful technique where a directing group guides a metalating agent (like an organolithium reagent) to an adjacent position. While the hydroxyl groups themselves can act as directing groups, their acidity often requires protection before metalation.

Palladium-catalyzed cross-coupling reactions are also central to modern regioselective synthesis. For these reactions to work, one of the coupling partners must be functionalized, typically with a halide or a boronic acid. Therefore, regioselective halogenation or borylation of the this compound ring is a crucial first step. For instance, methods for direct C4 arylation of indoles using glycine (B1666218) as a transient directing group have been reported, showcasing the potential for innovative directing group strategies. nih.gov

The table below outlines key regioselective techniques applicable to resorcinol derivatives.

Table 2: Regioselective Functionalization Methods

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | A directing group (e.g., protected hydroxyl) directs deprotonation and subsequent functionalization at the adjacent ring position. | High regioselectivity; requires protection/deprotection steps. | nih.gov |

| Halogenation | Introduction of Cl, Br, or I onto the aromatic ring. The position is directed by the existing substituents. | Provides a handle for subsequent cross-coupling reactions. | libretexts.org |

| Friedel-Crafts Acylation | Introduction of an acyl group (R-C=O) onto the ring. It is a classic electrophilic aromatic substitution. | The two hydroxyl groups are strong activators, typically directing to the C4 and C6 positions. wikipedia.org | wikipedia.org |

| Enzymatic Carboxylation | Enzymes can catalyze the regioselective addition of a carboxyl group to the phenolic ring. | High specificity, mild reaction conditions. | nih.gov |

Biocatalytic Synthesis and Biotransformation Processes Involving this compound Precursors

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to produce complex molecules. nih.gov Alkylresorcinols, the class of compounds to which this compound belongs, are natural products synthesized by a variety of organisms, including bacteria, fungi, and plants. tandfonline.comresearchgate.netnih.gov This natural machinery can be harnessed for biotechnological production.

The core of alkylresorcinol biosynthesis is catalyzed by Type III polyketide synthases (PKSs). nih.gov These enzymes perform a series of decarboxylation, condensation, and cyclization reactions to build the final molecule from simple fatty acid precursors and malonyl-CoA. nih.gov By manipulating the genetic makeup of these organisms or by using their enzymes in vitro, it is possible to produce specific alkylresorcinols.

Enzyme-Mediated Synthesis of Propylbenzenediol Structures

The use of isolated enzymes provides a high degree of control over chemical transformations. Type III PKSs from various sources have been shown to synthesize alkylresorcinols. nih.gov For example, enzymes from the bacterium Azotobacter vinelandii and the fungus Neurospora crassa can produce bis-5-alkylresorcinols from specific starter and extender substrates. nih.gov

Furthermore, enzymes can be used for regioselective modifications. A notable example is the reversible carboxylation of resorcinol to produce gamma-resorcylic acid, catalyzed by a decarboxylase from Rhizobium radiobacter expressed in recombinant E. coli. nih.gov This demonstrates the potential for enzymes to perform highly specific functionalizations on the resorcinol core that are difficult to achieve with conventional chemistry.

Investigation of Microbial Pathways Leading to Resorcinol Derivatives

Several microbial pathways for the production of alkylresorcinols have been identified. Bacteria, in particular, are a rich source of these compounds. researchgate.net Cyanobacteria, for instance, employ two distinct biosynthetic pathways to create unique alkylresorcinol structures. rsc.org

Recent studies have shown that the human gut microbiota can produce alkylresorcinols, including 5-n-propylresorcinol. nih.gov This opens up the possibility of engineering gut microbes for targeted production. The general biosynthetic pathway involves a Type III PKS that elongates a fatty-acyl chain starter unit and then cyclizes it to form the resorcinol ring. tandfonline.comresearchgate.net The specific alkyl chain length (e.g., propyl) is determined by the starter unit supplied to the PKS enzyme.

Table 3: Microbial Sources and Pathways for Alkylresorcinol Synthesis

| Organism/System | Key Enzyme/Pathway | Product Class | Reference |

|---|---|---|---|

| Bacteria, Fungi, Plants | Type III Polyketide Synthase (PKS) | Alkylresorcinols (ARs) | tandfonline.comnih.gov |

| Azotobacter vinelandii | ArsB (Type III PKS) | bis-5-alkylresorcinols | nih.gov |

| Cyanobacteria | Two distinct biosynthetic pathways | Hierridins, Cylindrocyclophanes | rsc.org |

| Human Gut Microbiota | Presumed Type III PKS activity | 5-n-propylresorcinol, among others | nih.gov |

| Rhizobium radiobacter | gamma-resorcylic acid decarboxylase | gamma-resorcylic acid (from resorcinol) | nih.gov |

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of this compound and its derivatives often involves classic electrophilic aromatic substitution or more modern catalytic cycles.

A common method to introduce a propyl group is through Friedel-Crafts acylation followed by a reduction. The mechanism for Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion (CH₃CH₂C⁺=O) from an acyl halide and a Lewis acid catalyst (e.g., AlCl₃). youtube.com The electron-rich resorcinol ring then attacks this electrophile. This is followed by deprotonation to restore aromaticity. libretexts.org A subsequent Clemmensen or Wolff-Kishner reduction converts the ketone to the propyl side chain. It's important to use acylation instead of direct alkylation with a propyl halide, as the latter is prone to carbocation rearrangement, which would lead to an isopropyl side chain instead of the desired n-propyl group. youtube.com

In biocatalytic systems, the mechanism of Type III PKSs is well-studied. It begins with the selection of a starter molecule (e.g., a propyl-CoA thioester). This starter unit is then serially condensed with extender units, typically malonyl-CoA. Each condensation step extends the polyketide chain. After a specific number of extensions, the enzyme facilitates an intramolecular C-to-O cyclization (a Claisen condensation), which, after aromatization, releases the alkylresorcinol product. nih.gov

For regioselective functionalization, the mechanism depends on the specific reaction. In directed ortho-metalation, the directing group coordinates to the metal (e.g., lithium), lowering the pKa of the adjacent C-H bond and allowing for its selective removal by the organometallic base. The resulting aryl-metal species can then react with various electrophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propylbenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentsinica.edu.tw

NMR spectroscopy serves as a powerful tool for the complete structural elucidation of 2-Propylbenzene-1,3-diol (B81373). By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, including atom connectivity and spatial orientation, can be determined.

High-Field Proton (¹H) NMR Analysis and Spin-Spin Coupling Interpretation

In the ¹H NMR spectrum of this compound, the hydrogen atoms of the propyl group and the aromatic ring exhibit characteristic chemical shifts and splitting patterns. The aromatic region is expected to show a complex pattern for the three non-equivalent protons. The proton at C5, situated between two hydroxyl groups, would likely appear as a triplet, while the protons at C4 and C6 would also show distinct multiplets due to coupling with each other.

The propyl group protons would present as three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the benzene (B151609) ring. The hydroxyl (-OH) protons typically appear as broad singlets, although their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (C4, C6) | 6.3 - 6.8 | d (doublet) or m (multiplet) | ~ 8.0 |

| Ar-H (C5) | 6.8 - 7.2 | t (triplet) | ~ 8.0 |

| Ar-OH | 4.5 - 5.5 | br s (broad singlet) | - |

| Ar-CH₂- | 2.4 - 2.6 | t (triplet) | ~ 7.5 |

| -CH₂-CH₃ | 1.5 - 1.7 | sextet | ~ 7.5 |

| -CH₃ | 0.8 - 1.0 | t (triplet) | ~ 7.5 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Quaternary and Methyl/Methylene Carbon Identification

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, nine distinct signals are expected. The carbons bearing the hydroxyl groups (C1, C3) would be significantly downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the propyl group (C2) would also be a quaternary signal. The aromatic CH carbons (C4, C5, C6) would appear in the typical aromatic region. The three aliphatic carbons of the propyl group would be found in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1, C3 | 155 - 160 | Quaternary (C-OH) |

| C2 | 120 - 125 | Quaternary (C-Alkyl) |

| C5 | 128 - 132 | Aromatic CH |

| C4, C6 | 105 - 115 | Aromatic CH |

| Ar-CH₂- | 25 - 30 | Methylene (CH₂) |

| -CH₂-CH₃ | 20 - 25 | Methylene (CH₂) |

| -CH₃ | 10 - 15 | Methyl (CH₃) |

Note: Predicted values are based on typical chemical shifts for substituted benzenes and alkyl chains. docbrown.info Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Atom Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra. slideshare.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. princeton.edu Key correlations would be observed between the adjacent methylene and methyl protons of the propyl chain (H-Cα ↔ H-Cβ ↔ H-Cγ). It would also confirm the coupling between adjacent aromatic protons (H-C4 ↔ H-C5 ↔ H-C6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to their directly attached carbons. youtube.com For example, the triplet at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming this pair as the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. youtube.com It is invaluable for piecing together the molecular structure. For instance, the protons of the methylene group attached to the ring (Ar-CH₂) would show a correlation to the aromatic quaternary carbons C1, C2, and C3, definitively placing the propyl group between the two hydroxyls.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu A key NOESY correlation would be expected between the protons of the Ar-CH₂ group and the aromatic protons at the C6 and C4 positions, confirming the spatial proximity and orientation of the propyl side chain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysissinica.edu.twprinceton.educhemspider.com

Mass spectrometry provides the molecular weight of this compound and offers insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry is used to determine the precise mass of the molecule, which in turn confirms its elemental formula. The molecular formula for this compound is C₉H₁₂O₂. nih.gov

Table 3: HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z |

| [M]⁺ | C₉H₁₂O₂ | 152.08373 |

| [M+H]⁺ | C₉H₁₃O₂ | 153.09156 |

| [M+Na]⁺ | C₉H₁₂O₂Na | 175.07352 |

Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes. nih.gov

Tandem Mass Spectrometry (MS/MS) for Diagnostic Fragmentation Pathway Elucidationprinceton.edu

Tandem Mass Spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, typically the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). The resulting fragment ions are diagnostic for the structure. A primary fragmentation pathway for this compound involves cleavage of the propyl side chain. The most likely fragmentation is a benzylic cleavage, which is the loss of an ethyl radical (•CH₂CH₃) to form a highly stable cation.

A characteristic fragmentation pattern would include:

Loss of an ethyl radical (C₂H₅): The cleavage of the bond between the first and second carbon of the propyl chain results in the loss of 29 Da. This would likely produce the base peak in the spectrum due to the stability of the resulting cation.

Loss of a methyl radical (CH₃): A less favorable cleavage could result in the loss of 15 Da. docbrown.info

Loss of water (H₂O): Under certain ionization conditions, the loss of a water molecule (18 Da) from the diol functionality is possible.

Table 4: Predicted MS/MS Fragmentation of this compound ([M]⁺ = 152.08)

| Fragment m/z (Predicted) | Lost Neutral Fragment | Formula of Fragment Ion |

| 123.04 | •C₂H₅ | [C₇H₇O₂]⁺ |

| 137.06 | •CH₃ | [C₈H₉O₂]⁺ |

| 134.07 | H₂O | [C₉H₁₀O]⁺ |

Note: The fragmentation pattern is a prediction based on established principles of mass spectrometry for similar aromatic and alkyl-substituted compounds. docbrown.info

Hyphenated Chromatographic-Mass Spectrometric Applications (GC-MS, LC-MS) for Purity and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are critical for assessing the purity of this compound and quantifying any trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl groups which can lead to poor peak shape and thermal instability, this compound is often derivatized prior to GC-MS analysis. This process replaces the active hydrogens of the hydroxyl groups with less polar functionalities, such as with phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI), to improve volatility and chromatographic performance. gcms.cz The sample is then introduced into the GC, where it is vaporized and separated from impurities based on boiling point and column interactions. The separated components enter the mass spectrometer, which provides mass-to-charge ratio data, enabling positive identification based on fragmentation patterns and comparison to spectral libraries. While specific procedural studies for this compound are not extensively detailed, the methodology is well-established for related isomers and diols, such as 4-propyl-1,2-benzenediol and various chloropropanediols. gcms.czspectrabase.comagriculturejournals.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly as it can often analyze compounds without the need for derivatization. For a compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would typically be used. The sample is separated based on its polarity relative to a non-polar stationary phase and a polar mobile phase. The eluent from the LC column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is highly sensitive and selective, making it ideal for confirming the molecular weight of the parent compound and for detecting and identifying non-volatile impurities or degradation products in the sample matrix.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint of this compound. These non-destructive methods probe the vibrational modes of the molecule's bonds, allowing for the definitive identification of functional groups and offering insights into its conformational structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is unique to the compound and reveals its constituent functional groups. For this compound, FTIR spectra have been recorded using both KBr pellet and Attenuated Total Reflectance (ATR) techniques on instruments like the Bruker Tensor 27 FT-IR. nih.gov

The key characteristic absorption bands in the FTIR spectrum of this compound are:

O-H Stretching: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups.

C-H Stretching (Aromatic): Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹), corresponding to the C-H bonds of the benzene ring. docbrown.info

C-H Stretching (Aliphatic): Strong absorption bands are observed below 3000 cm⁻¹ (e.g., 2845-2975 cm⁻¹), arising from the symmetric and asymmetric stretching of the C-H bonds in the propyl group (-CH₂- and -CH₃). docbrown.info

C=C Stretching (Aromatic): One or more medium to sharp bands appear in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond vibrations within the benzene ring. docbrown.info

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the phenolic hydroxyl groups.

Table 1: Key FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |

| 1600 - 1450 | C=C Stretch | Aromatic (Benzene Ring) |

| 1300 - 1200 | C-O Stretch | Phenol (B47542) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in the FTIR spectrum. FT-Raman spectra for this compound have been acquired using instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Raman spectroscopy provides valuable structural information for this compound:

Symmetric Ring Breathing: A strong, sharp peak characteristic of the symmetric expansion and contraction of the benzene ring is a prominent feature.

C-C Backbone Vibrations: The vibrations of the C-C bonds in both the propyl chain and the benzene ring are readily observed.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are visible, complementing the data from FTIR.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, confirming the presence of all key functional groups and aiding in a comprehensive structural analysis.

Table 2: Characteristic Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Group) |

| 1620 - 1580 | C=C Stretch | Aromatic (Benzene Ring) |

| 1050 - 990 | Ring Breathing Mode | Aromatic (Benzene Ring) |

Advanced X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This compound is described as a white crystalline solid, indicating that it forms an ordered lattice suitable for this type of analysis. chem960.com

While the compound's crystalline nature makes it a candidate for X-ray diffraction, as of now, detailed single-crystal X-ray crystallographic data for this compound is not widely available in published scientific literature.

If such an analysis were performed, it would provide invaluable and unambiguous information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined. This would reveal the preferred orientation of the propyl group relative to the plane of the benzene ring and the conformation of the hydroxyl groups.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. This hydrogen bonding network is the primary force governing how the molecules pack together in the crystal lattice.

Crystal Packing: The precise arrangement of molecules within the unit cell would be visualized, explaining the macroscopic crystalline structure and physical properties such as density and melting point. chem960.com

Without experimental crystallographic data, the solid-state structure can only be inferred from spectroscopic evidence and computational modeling. A definitive understanding of its solid-state conformation and packing awaits a dedicated X-ray diffraction study.

Computational Chemistry and Theoretical Investigations of 2 Propylbenzene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-propylbenzene-1,3-diol (B81373).

Density Functional Theory (DFT) Studies for Ground State Properties and Electronic Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its ground state properties. These calculations provide optimized molecular geometry, Mulliken atomic charges, and various electronic descriptors that are crucial for understanding its reactivity.

Key electronic descriptors derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. For aromatic compounds with hydroxyl groups, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the aromatic ring, marking the likely locations for nucleophilic attack.

Further analysis of DFT results can yield global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Theoretical Electronic Descriptors for this compound (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Measure of the power of an atom or group to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Measure of resistance to change in electron configuration |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds as specific DFT studies on this compound are not publicly available.

Ab Initio Calculations for Molecular Energies and Geometries

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate molecular energies and geometries. Methods such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) can be applied to this compound. These calculations are instrumental in obtaining precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For instance, studies on similar molecules like propylbenzene (B89791) and 1,3-propanediol (B51772) have successfully used these methods to determine their optimized geometries. researchgate.netlongdom.orgmdpi.com

The optimized geometry of this compound would be characterized by the planarity of the benzene ring, with the propyl and hydroxyl groups attached. The orientation of the propyl chain and the hydroxyl groups relative to the ring are key conformational features. Ab initio methods can predict the most stable conformer by calculating the relative energies of different spatial arrangements.

Table 2: Predicted Geometrical Parameters for this compound from Ab Initio Calculations (Illustrative)

| Bond/Angle | Predicted Value (Illustrative) |

|---|---|

| C-C (aromatic) | 1.39 Å |

| C-O | 1.36 Å |

| O-H | 0.96 Å |

| C-C (propyl chain) | 1.53 Å |

| C-C-C (propyl chain) | 112° |

Note: These values are based on typical bond lengths and angles for similar functional groups and are for illustrative purposes.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are employed to explore the conformational flexibility and intermolecular interactions of this compound. The presence of the flexible propyl group and the hydrogen-bonding capable hydroxyl groups suggests a complex conformational landscape.

MD simulations can model the behavior of the molecule in different environments, such as in a vacuum or in a solvent. By simulating the motion of the atoms over time, these studies can identify the most populated conformations and the energy barriers between them. For a related compound, 1,3-propanediol, MD simulations have been used to determine the ratios and lifetimes of its various conformations in an aqueous solution. mdpi.com Such studies on this compound would reveal how intramolecular and intermolecular hydrogen bonds influence its conformational preferences.

The simulations would also shed light on how this compound interacts with other molecules, which is crucial for understanding its behavior in biological systems or as a material component.

In Silico Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a powerful complement to experimental techniques.

Computational NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. organicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure or to assign specific resonances. For example, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating hydroxyl groups and the electron-donating propyl group. docbrown.infodocbrown.infomdpi.com The protons of the propyl group would exhibit characteristic splitting patterns due to coupling with neighboring protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.0 | 105 - 130 |

| C-OH | - | 155 - 160 |

| OH | 4.5 - 5.5 | - |

| Propyl CH₂ (alpha) | 2.5 - 2.8 | 25 - 30 |

| Propyl CH₂ (beta) | 1.5 - 1.8 | 22 - 26 |

Note: These are illustrative values based on typical chemical shifts for similar structural motifs.

Predicted Vibrational Frequencies and Intensities (IR, Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and their corresponding intensities. esisresearch.org These calculations are typically performed at the DFT level of theory. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Key vibrational modes for this compound would include the O-H stretching of the hydroxyl groups, the C-H stretching of the aromatic ring and the propyl group, C=C stretching of the aromatic ring, and various bending and deformation modes. docbrown.info The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. longdom.orgresearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3600 - 3400 | Stretching of the hydroxyl groups |

| Aromatic C-H stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H stretch | 3000 - 2850 | Stretching of C-H bonds in the propyl group |

| Aromatic C=C stretch | 1600 - 1450 | Stretching of carbon-carbon bonds in the benzene ring |

| C-O stretch | 1260 - 1180 | Stretching of the carbon-oxygen bond |

Note: These are illustrative values based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry Fragmentation Pattern Simulations

Computational simulations of mass spectrometry fragmentation are crucial for identifying unknown compounds by predicting how a molecule will break apart upon ionization. For this compound, while specific, experimentally validated fragmentation simulation studies are not widely published, a theoretical fragmentation pattern can be inferred based on the principles of mass spectrometry and the known behavior of analogous structures, such as propylbenzene and other phenolic compounds. docbrown.inforesearchgate.net

The ionization of this compound would produce a molecular ion [M]•+ with a mass-to-charge ratio (m/z) of 152. nih.govmatrix-fine-chemicals.com The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a highly stable benzylic cation at m/z 123. This is often a dominant peak in the spectrum.

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene (propene). This would result in an ion at m/z 110.

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the benzene ring can occur, leading to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a dihydroxybenzene radical cation at m/z 109.

Aromatic Ring Fragmentation: Aromatic compounds produce characteristic ions from the fragmentation of the benzene ring itself. Following initial side-chain cleavages, the aromatic ring can lose fragments like acetylene (B1199291) (C₂H₂) to produce ions at m/z 77 (phenyl cation, [C₆H₅]⁺) and further to m/z 51. docbrown.info The presence of hydroxyl groups would modify the masses and probabilities of these fragments compared to simple alkylbenzenes.

A simulated mass spectrum would predict the relative abundances of these and other smaller fragments. The intensity of each peak is determined by the kinetic and thermodynamic favorability of its formation pathway.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 152 | [C₉H₁₂O₂]•+ | Molecular Ion (M•+) |

| 123 | [C₇H₇O₂]+ | Loss of •C₂H₅ (Benzylic Cleavage) |

| 110 | [C₆H₆O₂]•+ | McLafferty Rearrangement (Loss of C₃H₆) |

| 109 | [C₆H₅O₂]•+ | Loss of •C₃H₇ |

| 77 | [C₆H₅]+ | Loss of side chain and hydroxyl groups, followed by ring fragmentation |

Predicted Collision Cross Sections

The Collision Cross Section (CCS) is a key physicochemical property that reflects the three-dimensional shape of an ion in the gas phase. nih.gov It is measured using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of separation and identification, which is orthogonal to mass and retention time. mdpi.com Computational methods, ranging from trajectory-based calculations using density functional theory (DFT) optimized structures to machine learning algorithms, are increasingly used to predict CCS values. mdpi.comnih.gov These predictions are invaluable for the tentative identification of compounds for which authentic standards are unavailable. researchgate.net

For this compound, a predicted ion collision cross section of 40.5 Ų is reported in the PubChem database, though the specific adduct and computational method are not detailed. nih.gov More specific predictions can be found for the closely related isomer, 5-propylbenzene-1,3-diol (B57704), which are expected to be very similar. The CCSbase prediction tool provides values for various common adducts of this isomer. uni.lu Given that this compound has a different substitution pattern, its exact CCS values may differ slightly due to changes in the ion's rotationally averaged shape, but the values for the 5-propyl isomer provide a strong benchmark. The reproducibility of CCS measurements is typically high, often within a 1-3% relative standard deviation across different instruments and labs, making predicted values a reliable identification parameter. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for the Isomer 5-Propylbenzene-1,3-diol

| Adduct | Formula | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₉H₁₃O₂]⁺ | 153.09100 | 130.5 |

| [M+Na]⁺ | [C₉H₁₂O₂Na]⁺ | 175.07294 | 138.9 |

| [M-H]⁻ | [C₉H₁₁O₂]⁻ | 151.07644 | 132.0 |

| [M+NH₄]⁺ | [C₉H₁₆NO₂]⁺ | 170.11754 | 150.9 |

| [M+K]⁺ | [C₉H₁₂KO₂]⁺ | 191.04688 | 136.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Theoretical Elucidation of Reaction Mechanisms and Transition States in this compound Chemistry

Theoretical chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanisms of its characteristic reactions, such as oxidation, electrophilic aromatic substitution, or etherification of its hydroxyl groups.

While specific theoretical studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology is well-established for related phenolic and resorcinolic compounds. nih.gov A typical computational investigation would involve:

Mapping the Potential Energy Surface: Researchers model the reactants, intermediates, transition states, and products for a proposed reaction. The geometries of these species are optimized to find their lowest energy structures.

Identifying Transition States: A transition state (TS) represents the highest energy point along the reaction coordinate. Computational chemists locate the TS structure and verify it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS determines the activation energy (Ea), which governs the reaction rate.

Analyzing Electronic and Steric Effects: By examining the electronic structure and geometry of the transition state, researchers can gain insight into how substituents influence reactivity. nih.gov For this compound, the interplay between the electron-donating hydroxyl groups and the alkyl group would be critical in directing electrophilic attack or influencing the stability of radical intermediates during oxidation.

Such theoretical studies can predict the regioselectivity and stereoselectivity of reactions, rationalize experimental observations, and guide the design of new synthetic routes involving this compound.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) based on Theoretical Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a computational discipline that aims to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.armdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical or machine learning methods to create a mathematical equation that predicts the activity or property of interest. nih.gov

For this compound and its analogues, QSAR and QSPR studies could be highly valuable for discovering new applications. For instance, QSAR models could be developed to predict their potential as enzyme inhibitors, antioxidants, or other biologically active agents, based on studies of similar resorcinol (B1680541) and phenol (B47542) derivatives. nih.govresearchgate.net QSPR models could predict properties like solubility, boiling point, or chromatographic retention time.

The foundation of any QSAR/QSPR model is the selection of appropriate theoretical descriptors. These can be classified based on their dimensionality: conicet.gov.ar

1D Descriptors: Basic molecular properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), electrotopological state (E-state) indices that describe the electronic accessibility of atoms, and counts of structural fragments. conicet.gov.arnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and descriptors from molecular interaction fields (e.g., CoMFA).

Once descriptors are calculated for a dataset of compounds, a regression or classification model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Random Forest or Support Vector Machines. mdpi.commdpi.com Rigorous validation, including internal (cross-validation) and external (using a test set) methods, is essential to ensure the model is robust and predictive. mdpi.com A validated QSAR/QSPR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of the most promising candidates, thereby saving significant time and resources. mdpi.com

Table 3: Examples of Theoretical Descriptors for QSAR/QSPR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance for this compound |

| Constitutional (1D) | Molecular Weight | Size of the molecule | General correlation with physical properties like boiling point. |

| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Degree of branching and cyclicity in the molecular graph. | Relates to molecular shape and accessibility, influencing receptor binding. |

| Electrotopological (2D) | E-state Indices (e.g., SaaCH, SssCH2) | Electronic character and accessibility of specific atom types. nih.gov | Quantifies electronic features of the aromatic ring and alkyl chain, crucial for antioxidant activity and metabolic stability. |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coeff.) | Hydrophobicity/hydrophilicity. | Key determinant of membrane permeability and bioavailability. |

| Geometrical (3D) | Molecular Surface Area | The accessible surface of the molecule. | Relates to interactions with solvents and biological macromolecules. |

Molecular Interactions and Mechanistic Biological Studies of 2 Propylbenzene 1,3 Diol in Vitro Focus

Enzymatic Biotransformations and Metabolic Fate (In Vitro Systems)

In vitro studies utilizing human and rat liver microsomes are crucial for elucidating the metabolic pathways of xenobiotics such as 2-Propylbenzene-1,3-diol (B81373). While direct studies on this compound are not extensively detailed in the provided results, research on analogous compounds like 3-(N-phenylamino)propane-1,2-diol (PAP) offers valuable insights into potential metabolic routes. For instance, in vitro bioactivation of PAP by both human and rat liver microsomes demonstrated that the primary metabolic step is hydroxylation. nih.gov

Incubations with pooled human liver microsomes and a panel of ten recombinant P450 enzymes identified that cytochromes P450 2C8, 2C9, 2C18, 2D6, and 2E1 were capable of catalyzing the 4'-hydroxylation of PAP. nih.gov Further investigations with specific P450 inhibitors suggested that P450 2C8 and 2E1 are the principal enzymes involved in its bioactivation, with contributions from P450 3A4/5, 1A1/2, and 2C9. nih.gov Subsequent metabolism of the hydroxylated product in the presence of glutathione (B108866) (GSH) led to the formation of a glutathione conjugate, indicating the generation of a reactive quinoneimine intermediate. nih.gov Interestingly, in rat liver microsomes, P450 enzymes were central to this bioactivation, whereas in human liver microsomes, autoxidation appeared to be a more significant mechanism. nih.gov These findings suggest that this compound, possessing a phenolic structure, could undergo similar oxidative metabolism mediated by cytochrome P450 enzymes in in vitro systems.

Molecular Docking and Ligand-Protein Binding Affinity Predictions with Biomolecules

The prediction of ligand-protein binding affinities is a cornerstone of computer-aided drug design, with molecular docking being a frequently employed technique. nih.gov The accuracy of these predictions is critical for identifying and optimizing potential therapeutic agents. nih.govbiorxiv.org Advanced computational methods, including those that leverage deep learning and consider multiple binding modes, have shown promise in improving the precision of binding affinity predictions. nih.govnih.gov

Recent developments have explored the necessity of 3D binding poses for accurate predictions, with some studies indicating that frameworks incorporating protein folding and docking can outperform traditional docking-free models. biorxiv.orgbiorxiv.org These computational approaches are essential for understanding how small molecules like this compound might interact with various biological targets.

Interactions with Hydrolases and Transferases (In Vitro)

While specific in vitro studies detailing the interactions of this compound with hydrolases and transferases are not explicitly available in the search results, the general principles of ligand-protein interactions can be applied. Molecular docking simulations could predict the binding modes and affinities of this compound within the active sites of these enzymes, providing hypotheses for subsequent experimental validation.

Receptor Binding Studies and Mechanistic Agonism/Antagonism (e.g., Liver X Receptor β)

Liver X receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating lipid homeostasis, glucose metabolism, and water transport. nih.gov They are activated by oxysterols and form heterodimers with the retinoid X receptor (RXR) to modulate gene transcription. nih.gov LXRβ, in particular, has been shown to have a specific role in controlling biliary pathophysiology. nih.gov While direct binding studies of this compound with LXRβ have not been reported, its structural features could potentially allow it to interact with the ligand-binding domain of this receptor. In vitro reporter assays would be necessary to determine if this compound acts as an agonist or antagonist of LXRβ, thereby influencing the expression of its target genes.

Investigation of Enzyme Inhibition Mechanisms (e.g., Cholinesterases)

Cholinesterase inhibitors are a class of compounds that prevent the breakdown of acetylcholine, leading to its accumulation in neuromuscular junctions. nih.gov They are used therapeutically for conditions like myasthenia gravis and Alzheimer's disease. nih.gov The mechanism of inhibition often involves interaction with the serine residue in the esteratic site of the cholinesterase enzyme. nih.gov

While there is no direct evidence from the provided search results on the cholinesterase inhibitory activity of this compound, research on other compounds, such as derivatives of 1,3,2-dioxaphosphorinane (B14751949) 2-oxide, demonstrates that the inhibition mechanism can involve a slow association step followed by phosphorylation of the enzyme. nih.gov To ascertain if this compound inhibits cholinesterases, in vitro kinetic studies would be required to determine the type of inhibition (e.g., reversible, irreversible) and the inhibition constants (Ki).

In Vitro Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals. In vitro antioxidant activity can be evaluated through various mechanistic pathways, including Sequential Proton-Loss Electron Transfer (SPLET) and Hydrogen Atom Transfer (HAT). mdpi.com

The radical scavenging potential of a compound is influenced by its structural features and the reaction environment. mdpi.com For instance, the presence of electron-donating groups on the aromatic ring can enhance antioxidant capacity. nih.gov The chromanol ring of tocopherols (B72186) (Vitamin E), for example, allows them to donate a single electron to form a stable radical, effectively terminating lipid peroxidation chain reactions. nih.gov Given that this compound possesses a resorcinol (B1680541) (1,3-dihydroxybenzene) moiety, it is expected to exhibit significant radical scavenging activity. The two hydroxyl groups can participate in donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The specific mechanisms, whether predominantly HAT or SPLET, would depend on the solvent and the nature of the radical species involved.

Comparative Academic Investigations of 2 Propylbenzene 1,3 Diol with Positional Isomers and Structural Analogues

Comparative Synthesis Routes and Regioselectivity Challenges

The synthesis of 2-propylbenzene-1,3-diol (B81373) and its positional isomers, 4-propylbenzene-1,3-diol and 5-propylbenzene-1,3-diol (B57704), presents distinct challenges in regioselectivity. The directing effects of the two hydroxyl groups on the resorcinol (B1680541) ring, along with the nature of the propylating agent and reaction conditions, significantly influence the position of propyl group substitution.

Direct propylation of resorcinol is complicated by the potential for O-alkylation versus C-alkylation and the formation of a mixture of isomers. Friedel-Crafts alkylation, a common method for introducing alkyl groups to aromatic rings, can lead to a mixture of 2-, 4-, and 6-substituted products. The relative ratios of these products are dependent on the catalyst, solvent, and temperature. Achieving high regioselectivity for the 2-position is particularly challenging due to steric hindrance from the adjacent hydroxyl groups.

A common strategy to synthesize specific isomers involves multi-step reaction sequences. For instance, the synthesis of 5-propylbenzene-1,3-diol (also known as divarinol) can be achieved from 1,3-dimethoxy-5-propylbenzene (B3052438), which is then demethylated. chemicalbook.comchemicalbook.com This approach avoids the direct alkylation of resorcinol and provides better control over the final product. One reported synthesis of 5-propylbenzene-1,3-diol involves the reaction of 1,3-dimethoxy-5-propylbenzene with a mixture of glacial acetic acid and hydrobromic acid under reflux, resulting in a high yield of the desired product. chemicalbook.com

The synthesis of 4-propylbenzene-1,3-diol often requires specific starting materials or catalysts to favor substitution at the 4-position. The inherent reactivity of the resorcinol ring, which is highly activated towards electrophilic substitution, makes controlling the position of alkylation a significant synthetic hurdle. The development of stereoselective synthesis methods for 1,3-diols is an area of active research, with biocatalysts showing promise in achieving high levels of stereocontrol. rsc.org

Regioselectivity Challenges:

The primary challenge in the synthesis of propylbenzene-1,3-diols is controlling the position of the propyl group on the resorcinol ring. The hydroxyl groups are ortho-, para-directing, leading to potential substitution at the 2, 4, and 6 positions.

Steric Hindrance: The 2-position is sterically hindered by the two adjacent hydroxyl groups, making direct alkylation at this position less favorable compared to the 4- and 6-positions.

Electronic Effects: The electron-donating nature of the hydroxyl groups strongly activates the ring, making it susceptible to polysubstitution if the reaction conditions are not carefully controlled.

Isomer Separation: The resulting mixture of isomers often has similar physical properties, making their separation by conventional methods like distillation or crystallization difficult.

Comparative Spectroscopic Fingerprinting and Chemometric Differentiation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for distinguishing between this compound and its positional isomers. Chemometric analysis of the spectroscopic data can further enhance the differentiation and identification of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The substitution pattern on the benzene (B151609) ring directly influences the chemical shifts and coupling patterns of the aromatic protons and carbons.

For resorcinol , the parent compound, the ¹H NMR spectrum in D₂O shows signals around 7.20 ppm, 6.53 ppm, and 6.49 ppm. chemicalbook.com In DMSO-d₆, the hydroxyl protons appear as a singlet at 9.15 ppm, while the aromatic protons are observed at 6.93 ppm and 6.22-6.21 ppm. chemicalbook.com The ¹³C NMR spectrum of resorcinol displays four distinct signals due to the molecule's symmetry. acs.org

In This compound , the introduction of the propyl group at the 2-position breaks the symmetry of the resorcinol ring. This results in a more complex NMR spectrum compared to resorcinol. The aromatic protons will exhibit a different splitting pattern and chemical shifts due to the presence of the adjacent propyl group.

For 4-propylbenzene-1,3-diol and 5-propylbenzene-1,3-diol , the position of the propyl group also leads to unique NMR signatures. In 5-propylbenzene-1,3-diol, for example, the aromatic protons will have different chemical shifts and coupling constants compared to the 2- and 4-isomers.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in a molecule. The characteristic O-H stretching vibrations of the hydroxyl groups and the C-H and C=C stretching vibrations of the aromatic ring and the propyl group provide a unique fingerprint for each isomer. The position of the propyl group can influence the frequency and intensity of these bands due to changes in the electronic distribution and steric environment.

Chemometric Differentiation:

Chemometric methods can be applied to the full spectroscopic datasets (e.g., entire NMR or IR spectra) to build classification models. Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can reduce the dimensionality of the data and highlight the spectral regions that are most effective for differentiating between the isomers. This approach allows for a more robust and automated identification of the specific positional isomer.

Table 1: Comparative Spectroscopic Data of Propylbenzene-1,3-diol Isomers

| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) | Key IR Bands (cm⁻¹) |

| This compound | Distinct signals due to asymmetry | Unique signals for each carbon | O-H stretch, C-H (aromatic and aliphatic), C=C stretch |

| 4-Propylbenzene-1,3-diol | Specific splitting patterns and shifts | Unique signals for each carbon | O-H stretch, C-H (aromatic and aliphatic), C=C stretch |

| 5-Propylbenzene-1,3-diol | Characteristic shifts and couplings | Unique signals for each carbon | O-H stretch, C-H (aromatic and aliphatic), C=C stretch |

Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The table provides a general comparison.

Comparative Computational Analysis of Electronic Structures, Aromaticity, and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic properties, aromaticity, and reactivity of this compound and its isomers. nih.govnih.gov These theoretical studies can provide insights that complement experimental findings.

Electronic Structures:

The position of the propyl group significantly influences the electronic structure of the resorcinol ring. DFT calculations can map the electron density distribution, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) for each isomer. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecules, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Aromaticity:

Aromaticity is a fundamental concept that influences the stability and reactivity of cyclic conjugated systems. diva-portal.org Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). diva-portal.org The introduction of a propyl group at different positions can cause local distortions in the benzene ring, leading to slight variations in the aromaticity of the isomers. These differences in aromatic character can correlate with their relative stabilities and reactivities.

Reactivity:

DFT calculations can be used to predict the reactivity of the isomers towards various chemical reactions. For example, the Fukui function can be calculated to identify the most reactive sites for nucleophilic and electrophilic attack within each molecule. nih.gov By comparing the calculated activation energies for specific reactions, it is possible to predict which isomer will be more reactive under a given set of conditions. These computational predictions can be invaluable for designing synthetic routes and understanding the chemical behavior of these compounds.

Table 2: Comparative Computational Data for Propylbenzene-1,3-diol Isomers

| Property | This compound | 4-Propylbenzene-1,3-diol | 5-Propylbenzene-1,3-diol |

| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |

| Aromaticity (NICS/HOMA) | Calculated Value | Calculated Value | Calculated Value |

| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Comparative In Vitro Mechanistic Investigations of Molecular Interactions and Biological Activities

The positional isomerism of propylbenzene-1,3-diols can lead to significant differences in their biological activities and molecular interactions. In vitro studies are essential for elucidating these differences and understanding their mechanisms of action.

Molecular Interactions:

The specific orientation of the propyl group and the two hydroxyl groups determines how each isomer interacts with biological targets such as enzymes and receptors. For example, the 4-substituted resorcinol moiety has been identified as a key structural feature for the inhibition of the enzyme tyrosinase. mdpi.com Molecular docking studies can be used to simulate the binding of each isomer to the active site of a target protein, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comnih.gov

Biological Activities:

Resorcinol and its derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. nih.govjmchemsci.com The position of the propyl group can modulate these activities. For example, in a study on resorcinol derivatives, different substitution patterns led to varying levels of cytotoxicity against human cancer cell lines. nih.gov Similarly, the antifungal and antiviral properties of 5-propylbenzene-1,3-diol are attributed to its ability to inhibit specific enzymes involved in fungal cell wall synthesis and viral replication. chemicalbook.com

Comparative in vitro assays are necessary to systematically evaluate the biological effects of this compound and its isomers. Such studies could include:

Enzyme inhibition assays: To compare the inhibitory potency of the isomers against specific enzymes.